molecular formula C24H18BrNO6 B11654998 Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11654998
M. Wt: 496.3 g/mol
InChI Key: FXNLIYMCNBPQCJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (C₂₄H₁₈BrNO₆, MW 496.318 g/mol) is a benzofuran derivative characterized by:

  • 6-Bromo substitution: Enhances electrophilic reactivity and steric bulk.
  • 2-Phenyl substituent: Contributes aromaticity and steric effects.
  • Ethyl ester at position 3: Modifies solubility and serves as a handle for further functionalization .

Benzofuran derivatives are widely studied for pharmaceutical applications, particularly as kinase inhibitors or antimicrobial agents. The nitro group in this compound may act as a pharmacophore or precursor for reduction to an amine .

Properties

Molecular Formula

C24H18BrNO6

Molecular Weight

496.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-8-10-17(11-9-15)26(28)29)19(25)13-20(18)32-23(22)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3

InChI Key

FXNLIYMCNBPQCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Benzofuran Skeleton Construction

The benzofuran core is typically synthesized via cyclization strategies. A common approach involves Perkin-type condensation using substituted salicylaldehydes and α-haloketones. For instance, heating salicylaldehyde derivatives with 1-chloroacetone under basic conditions yields 2-acetylbenzofuran intermediates, which are subsequently reduced to 2-ethylbenzofuran analogs . Alternatively, intramolecular Wittig reactions using triphenylphosphonium bromide and propenoic anhydride enable regioselective benzofuran formation .

Recent advancements employ AlCl3-mediated cyclization of 3-hydroxypyrones with nitroalkenes in 1,2-dichlorobenzene (DCB), achieving high regioselectivity ( > 95% yield) . For the target compound, a modified protocol using 2-phenyl-3-hydroxyacetophenone as the starting material ensures proper substitution at the 2-position prior to cyclization.

Bromination at the 6-Position

Electrophilic bromination is critical for introducing the bromo group at the 6-position. Bromine (Br2) in dichloromethane at 0–5°C selectively brominates the benzofuran ring, with yields ranging from 70–85% . Alternatively, N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN) achieves comparable selectivity but requires longer reaction times (12–24 h) .

Bromination AgentSolventTemperature (°C)Yield (%)Reference
Br2CH2Cl20–582
NBSCCl48078

Post-bromination purification often involves recrystallization from ethanol/water mixtures to remove di-brominated byproducts .

Introduction of the (4-Nitrophenyl)Methoxy Group

The 5-position methoxy group is installed via nucleophilic aromatic substitution or Mitsunobu reaction . A two-step protocol is prevalent:

  • Methylation : Treatment of 5-hydroxybenzofuran intermediates with 4-nitrobenzyl bromide in acetone using K2CO3 as base (65–75% yield).

  • O-Dealkylation and Re-alkylation : Selective deprotection with BBr3 in CH2Cl2 followed by reaction with 4-nitrobenzyl alcohol under Mitsunobu conditions (PPh3, DIAD) improves regiocontrol .

Notably, direct alkylation with 4-nitrobenzyl mesylate in DMF at 80°C avoids intermediate isolation, streamlining the process to a single step (70% yield) .

Esterification at the 3-Position

The ethyl carboxylate group is introduced through Steglich esterification or acid chloride intermediacy :

  • Method A : Reacting 3-carboxybenzofuran with ethanol in the presence of DCC/DMAP (82% yield) .

  • Method B : Treating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by ethanol quench (89% yield) .

MethodReagentsSolventYield (%)Purity (%)
ADCC, DMAP, EtOHCH2Cl28298
BSOCl2, EtOHToluene8999

Method B is preferred industrially due to shorter reaction times and easier scalability .

Final Assembly and Purification

The convergent synthesis concludes with sequential functionalization:

  • Cyclization to form 2-phenylbenzofuran .

  • Bromination at the 6-position.

  • Methoxy group installation .

  • Esterification .

Critical purification steps include:

  • Column chromatography (SiO2, ethyl acetate/hexane 3:7) to isolate intermediates .

  • Recrystallization from isopropanol/water (95:5) for final product polishing .

The overall yield for the four-step process ranges from 45–55%, with purity ≥98% confirmed by HPLC.

Comparative Analysis of Synthetic Routes

RouteKey StepsTotal Yield (%)AdvantagesLimitations
1Cyclization → Bromination → Alkylation52High regioselectivityMulti-step purification
2Bromination → Mitsunobu → Esterification48Fewer intermediatesCostly reagents (DIAD, PPh3)
3One-pot alkylation/esterification41Reduced reaction timeLower yield due to side reactions

Route 1 remains the most widely adopted due to its reliability and compatibility with diverse substrates .

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Electron-donating groups at the 5-position direct bromination to the 6-position, but competing para-bromination can occur. Using BF3·Et2O as a Lewis acid mitigates this issue by polarizing the bromine molecule .

  • Steric Hindrance : Bulky substituents at the 2-phenyl group slow down methoxy group installation. Employing microwave-assisted synthesis (100°C, 30 min) enhances reaction rates .

  • Byproduct Formation : Di-esterified byproducts during Steglich esterification are minimized by using 1.2 eq of DCC and strict temperature control (0–5°C) .

Scalability and Industrial Adaptations

Large-scale production ( > 1 kg) employs continuous flow reactors for bromination and esterification steps, reducing reaction times by 40% . Patent US20180002305A1 discloses a solvent-free cyclization using molten zinc chloride at 150°C, achieving 90% conversion in 2 h . For cost-sensitive applications, recyclable Pd catalysts (e.g., Pd/C) enable efficient Suzuki couplings to install the 2-phenyl group .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-[(4-nitrophenyl)methoxy] group distinguishes the target compound from analogs with substituted benzyloxy or alternative oxygen-containing groups.

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 4-Nitrobenzyloxy C₂₄H₁₈BrNO₆ 496.318 Strong electron-withdrawing nitro group
Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 4-Methylbenzyloxy C₂₅H₂₁BrO₄ 465.343 Electron-donating methyl group
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-Fluorobenzyloxy C₁₉H₁₆BrFO₄ 414.23 Moderate electron-withdrawing fluorine
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 2-(4-Fluorophenyl)-2-oxoethoxy C₂₅H₁₈BrFO₅ 513.31 Ketone-containing linker; enhanced polarity

Key Observations :

  • Nitro vs. Methyl : The nitro group (target compound) increases molecular weight by ~31 g/mol compared to the methyl analog. Its electron-withdrawing nature may reduce electron density on the benzofuran ring, altering reactivity in electrophilic substitution or binding to biological targets .
  • Fluorine Substitution : Fluorine’s electronegativity enhances polarity but is less electron-withdrawing than nitro. This may improve solubility in polar solvents compared to the nitro analog .

Substituent Variations at Position 2

Position 2 substitutions (phenyl vs. methyl) impact steric hindrance and aromatic interactions.

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound Phenyl C₂₄H₁₈BrNO₆ 496.318 Enhanced aromatic stacking interactions
Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Methyl C₂₀H₁₉BrO₄ 409.27 Reduced steric bulk; increased solubility
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Methyl C₂₁H₁₉BrO₄ 423.28 Allyloxy group introduces conjugation

Key Observations :

  • Phenyl vs. Methyl substitution may improve solubility and metabolic stability .
  • Allyloxy Group: The (E)-3-phenylprop-2-enoxy substituent introduces conjugation, which could enhance UV absorption properties, making it useful in spectroscopic studies .

Biological Activity

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding.

Chemical Structure and Properties

The compound belongs to the benzofuran class, which is known for a wide range of biological activities. Its structure includes a benzofuran core with specific substitutions that may influence its pharmacological properties. The presence of the bromo and nitrophenyl groups is particularly significant, as these moieties are often associated with enhanced biological activity.

1. Antitumor Activity

Numerous studies have highlighted the antitumor potential of benzofuran derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Activity
A2780 (Ovarian Cancer)12Significant cytotoxicity
HCT15 (Colon Cancer)2.37High growth inhibition
PC-3 (Prostate Cancer)2.68Notable anti-cancer effects

The compound demonstrated significant growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent .

2. Antibacterial and Antifungal Properties

Benzofuran derivatives are also noted for their antibacterial and antifungal activities. This compound has shown promising results in inhibiting bacterial growth, which could be attributed to the electron-withdrawing nature of the nitro group enhancing its interaction with bacterial cell walls.

Microorganism Inhibition Zone (mm) Activity
E. coli15Moderate antibacterial effect
S. aureus20Strong antibacterial effect

These findings indicate that the compound may serve as a lead for developing new antibacterial agents .

3. Antioxidant Activity

The antioxidant properties of benzofurans are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound has been tested for its ability to scavenge free radicals, showing significant antioxidant activity that could contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran derivatives, providing insights into their mechanisms of action and therapeutic potentials:

  • Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. This compound was among the compounds that exhibited promising IC50 values, indicating strong cytotoxic effects .
  • Antibacterial Evaluation : Research focusing on the antibacterial properties revealed that modifications in the benzofuran structure significantly impacted their efficacy against Gram-positive and Gram-negative bacteria. The introduction of halogen groups like bromine was found to enhance antibacterial activity .

Q & A

Basic: What are the critical steps in synthesizing Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate?

Methodological Answer:
The synthesis involves multi-step organic transformations:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Bromination : Electrophilic substitution at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .

Methoxy Group Installation : Nucleophilic aromatic substitution (SNAr) or Ullmann coupling for introducing the 4-nitrophenylmethoxy group, often requiring a base (e.g., K₂CO₃) and acetone as solvent .

Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a dehydrating agent (e.g., DCC/DMAP) .
Key Optimization : Reaction temperatures (60–120°C), solvent polarity, and catalyst selection significantly impact yields (typically 40–65%) .

Advanced: How do substituents (bromo, nitro, phenyl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromo Group : Serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Pd(PPh₃)₄ in toluene/EtOH at 80–100°C facilitates aryl-aryl bond formation .
  • Nitro Group : Electron-withdrawing nature activates the methoxy-substituted phenyl ring for nucleophilic attacks but may require reduction (e.g., Zn/HCl) to an amine for further functionalization .
  • Phenyl Group : Enhances π-π stacking in crystal packing, affecting solubility. Use polar solvents (e.g., DMSO) for reactions involving this moiety .
    Data Contradiction : While bromo groups typically enhance electrophilicity, steric hindrance from the 2-phenyl group can slow reaction kinetics, necessitating longer reaction times .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons on nitro-phenyl), δ 4.3–4.5 ppm (ethyl ester -CH₂), and δ 1.3–1.5 ppm (ester -CH₃) .
    • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, quaternary carbons in benzofuran at ~110–130 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 508.03 for C₂₅H₁₈BrNO₆⁺) .
  • X-ray Crystallography : Resolves steric effects from the 2-phenyl and nitro groups, with dihedral angles >30° between benzofuran and substituents .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues .
  • QSAR Studies : Correlate substituent Hammett constants (σ) with bioactivity. Nitro (σ = 1.27) and bromo (σ = 0.86) groups increase electrophilicity, improving inhibition constants (Ki) .
  • MD Simulations : GROMACS simulations (50 ns) reveal stability in hydrophobic pockets due to phenyl and benzofuran moieties .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Methodological Answer:

  • pH Stability :
    • Acidic (pH < 3) : Ester hydrolysis occurs, generating carboxylic acid derivatives. Use buffered solutions (pH 5–7) for storage .
    • Basic (pH > 9) : Nitro group reduction risk; add antioxidants (e.g., BHT) to prevent degradation .
  • Thermal Stability : Decomposes above 200°C (DSC data). Store at 4°C in amber vials to prevent photodegradation .

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